N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide
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Overview
Description
“N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound may have unique properties due to its specific chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in the synthesis may include:
- 4-methyl-3-phenyl-1,5-benzodiazepine
- 2-pyridylsulfanyl acetic acid
- Catalysts such as palladium or copper
The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyridylsulfanyl group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzodiazepine core or the pyridylsulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
“N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis of derivatives.
Biology: Investigation of its effects on biological systems, including potential therapeutic uses.
Medicine: Exploration of its potential as a pharmaceutical agent for treating conditions like anxiety or insomnia.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” would likely involve interaction with specific molecular targets, such as:
GABA Receptors: Modulation of gamma-aminobutyric acid (GABA) receptors, leading to sedative or anxiolytic effects.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used to treat anxiety and seizure disorders.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness
“N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” may have unique properties due to the presence of the pyridylsulfanyl group, which could influence its reactivity and biological activity.
Properties
Molecular Formula |
C23H20N4OS |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C23H20N4OS/c1-16-22(17-9-3-2-4-10-17)23(26-19-12-6-5-11-18(19)25-16)27-20(28)15-29-21-13-7-8-14-24-21/h2-14,22H,15H2,1H3,(H,26,27,28) |
InChI Key |
KTJPUYLSFVQVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
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